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Compound of Interest

Compound Name: 4-ethylsulfanylpyridine

CAS No.: 13669-34-6

Cat. No.: B083503 Get Quote

The physicochemical behavior of 4-ethylsulfanylpyridine is governed by the electron-donating

ethylthio group at the para position, which modulates the basicity of the pyridine nitrogen via

mesomeric (+M) and inductive effects.
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Property Value / Description Note

IUPAC Name 4-(Ethylsulfanyl)pyridine

CAS Number 13669-34-6 Verified Anchor Identifier

Molecular Formula

C

H

NS

Molecular Weight 139.22 g/mol

Physical State Liquid Colorless to pale yellow oil

Boiling Point ~205–210 °C (est.)[3]
Extrapolated from 4-MeS-Py

(196 °C)

Density ~1.04 g/mL (est.)
Higher density than

alkylpyridines due to sulfur

pKa (Conjugate Acid) ~6.0

Slightly more basic than

pyridine (5.[3]2) due to +I/+M

of -SEt

LogP 2.1 Moderate lipophilicity

Solubility DCM, MeOH, DMSO, EtOAc Limited water solubility

Scientific Insight: The pKa of 4-ethylsulfanylpyridine (~6.[3]0) is comparable to 4-

methylpyridine (5.98).[3][4] The sulfur atom acts as a resonance donor (+M), increasing electron

density at the ring nitrogen, making it a stronger base and better nucleophile than unsubstituted

pyridine.
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The synthesis of 4-ethylsulfanylpyridine relies on Nucleophilic Aromatic Substitution (

), leveraging the electron-deficient nature of the pyridine ring, particularly when activated by a
leaving group at the 4-position.

Protocol A: Thiolation of 4-Chloropyridine (Standard)
This method is preferred for scalability and yield.[3] The reaction proceeds via an addition-

elimination mechanism (Meisenheimer complex intermediate).[3]

Reagents:

Substrate: 4-Chloropyridine hydrochloride (CAS: 7379-35-3)[3]

Nucleophile: Sodium ethanethiolate (NaSEt) (generated in situ from ethanethiol + NaH or

NaOH)

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

)

Step-by-Step Workflow:

Preparation: Dissolve ethanethiol (1.1 eq) in dry DMF under

atmosphere.

Deprotonation: Add Sodium Hydride (1.2 eq, 60% in oil) portion-wise at 0°C. Stir until

evolution ceases.

Addition: Add 4-Chloropyridine hydrochloride (1.0 eq) slowly to the thiolate solution.

Reaction: Heat to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.

Workup: Quench with water, extract into ethyl acetate. Wash organic layer with brine to

remove DMF.[3]

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).[3]
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DOT Diagram: Synthesis Workflow
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Caption: Nucleophilic aromatic substitution pathway for the synthesis of 4-
ethylsulfanylpyridine.

Part 3: Chemical Reactivity & Functionalization
The molecule possesses two distinct nucleophilic sites: the Pyridine Nitrogen (Hard) and the

Thioether Sulfur (Soft). Selectivity is achieved through reagent choice.[3]

Oxidation (Metabolic & Synthetic)
The sulfur atom is highly susceptible to oxidation, yielding sulfoxides (chiral) and sulfones.

Reagent:

-CPBA (1.0 eq for sulfoxide, 2.5 eq for sulfone) or

.

Utility: Sulfones are strong electron-withdrawing groups (-M), deactivating the pyridine ring.

N-Alkylation vs. S-Alkylation
N-Alkylation: Reaction with alkyl halides (e.g., MeI) typically occurs at the nitrogen to form

pyridinium salts due to the higher basicity of the nitrogen lone pair compared to the sulfur.

S-Alkylation: Difficult to achieve without protecting the nitrogen or using soft electrophiles

under specific conditions.[3]

DOT Diagram: Reactivity Map
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Caption: Divergent reactivity pathways demonstrating N-selectivity in alkylation and S-

selectivity in oxidation.[3]

Part 4: Applications in Medicinal Chemistry
Bioisosterism & Metabolic Liability[3]

Ether Replacement: The -SEt group serves as a lipophilic bioisostere for -OEt.[3] The C-S

bond length (1.8 Å) is longer than C-O (1.4 Å), altering the spatial projection of the ethyl tail

in binding pockets.

FMO Metabolism: Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfide to

the sulfoxide.[3] This is a critical "soft spot" in drug design that can be exploited for prodrugs

or blocked (via steric hindrance) to improve half-life.[3]

Ligand Design
In organometallic chemistry, 4-ethylsulfanylpyridine acts as a monodentate ligand. It binds

metal centers (e.g., Pd, Pt) primarily through the nitrogen atom. The para-sulfur substituent

electronically tunes the donor strength of the nitrogen without imposing steric bulk near the

metal center.[3]
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Safety Protocols:

Odor Control: Like most low-molecular-weight thioethers, this compound has a potent,

disagreeable stench (garlic/skunk-like). Mandatory: Handle only in a high-efficiency fume

hood. Bleach (NaOCl) solution should be kept ready to oxidize synthesis glassware and

spills, neutralizing the odor.

Storage: Store under inert gas (

or Ar) at 2–8°C. The thioether is prone to slow air oxidation to the sulfoxide.[3]

Analytical Markers (Self-Validation):

1H NMR (CDCl3): Look for the characteristic ethyl triplet (~1.4 ppm) and quartet (~3.0 ppm).

[3] The pyridine protons will appear as two doublets (AA'BB' system) around 7.1 ppm (H-3,5)

and 8.4 ppm (H-2,6).

Mass Spectrometry: Parent ion

.[3]
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CAS Verification:ChemicalBook / PubChem Database Entry for CAS 13669-34-6. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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